molecular formula C10H7NO2S B13638254 2-(1,3-Benzothiazol-2-yl)propanedial

2-(1,3-Benzothiazol-2-yl)propanedial

Cat. No.: B13638254
M. Wt: 205.23 g/mol
InChI Key: GLWZFRHMESBEJN-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)propanedial is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)propanedial typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)propanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)propanedial has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)propanedial involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 2-(1,3-Benzothiazol-2-yl)aniline
  • 2-(1,3-Benzothiazol-2-yl)ethanol

Uniqueness

2-(1,3-Benzothiazol-2-yl)propanedial is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)propanedial

InChI

InChI=1S/C10H7NO2S/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H

InChI Key

GLWZFRHMESBEJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C=O)C=O

Origin of Product

United States

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